N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide

Description

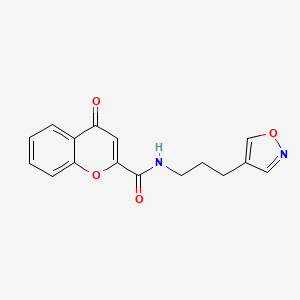

N-(3-(Isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene derivative featuring a 4-oxo-4H-chromene core substituted at position 2 with a carboxamide group. The carboxamide nitrogen is further linked via a propyl chain to an isoxazole heterocycle. Chromene derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. The structural uniqueness of this compound lies in the combination of the chromene scaffold with an isoxazole moiety, which may enhance binding affinity to biological targets due to hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

N-[3-(1,2-oxazol-4-yl)propyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-13-8-15(22-14-6-2-1-5-12(13)14)16(20)17-7-3-4-11-9-18-21-10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHURRZDSNKTSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . The chromene moiety can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Additionally, continuous flow chemistry techniques could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The chromene moiety can be oxidized to form chromone derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: Both the isoxazole and chromene rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene moiety can yield chromone derivatives, while reduction of the isoxazole ring can produce isoxazoline derivatives .

Scientific Research Applications

Inhibition of Heat Shock Proteins

One of the most promising applications of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is its role as an inhibitor of heat shock proteins (HSPs). HSPs are crucial for cellular stress responses and have been implicated in various diseases, including cancer. By inhibiting these proteins, the compound may promote apoptosis in cancer cells and inhibit tumor growth, making it a candidate for cancer therapy.

Anti-inflammatory Properties

The chromene scaffold is associated with anti-inflammatory and antioxidant activities. Preliminary studies suggest that this compound may exhibit these properties, potentially benefiting the treatment of inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Anticancer Activity Evaluation (2023) | Assess cytotoxic effects on various cancer cell lines | The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with an IC value of 15 µM after 48 hours. |

| Anti-inflammatory Study (2025) | Investigate effects on LPS-stimulated macrophages | Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls. |

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The isoxazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

4-Oxo-4H-chromene-3-carboxaldehyde

- Structure : Features a carboxaldehyde group at position 3 of the chromene core instead of a carboxamide at position 2.

- Reactivity : The aldehyde group at position 3 enables participation in condensation and nucleophilic addition reactions, making it a versatile intermediate for synthesizing fused heterocycles (e.g., diazepines) .

N-[3-(10H-Phenothiazinyl)-propyl]-2-(substituted phenyl)-3-chloro-4-oxo-1-azetidine-carboxamide (Compound 4(a–m))

- Structure: Contains a 4-oxo-chromene linked to an azetidine-carboxamide group and a phenothiazine moiety.

- Pharmacological Activity : Demonstrates antimicrobial and antitubercular activities, with substitutions on the phenyl ring influencing potency (e.g., electron-withdrawing groups enhance activity) .

Sulfamoylphenyl Hydrazinylidene Derivatives (13a–e)

- Structure: Includes a sulfamoylphenyl group and a hydrazinylidene-cyanoacetamide moiety.

- Synthetic Accessibility : High yields (94–95%) via diazonium salt coupling suggest efficient synthetic routes for carboxamide-containing chromenes .

- Physicochemical Properties : IR and NMR data indicate strong hydrogen-bonding capacity due to NH and C=O groups, which may correlate with solubility and target binding .

Comparative Analysis of Key Properties

Structure-Activity Relationship (SAR) Insights

- Position of Substituents : Carboxamide at position 2 (target compound) vs. position 3 (chromene-3-carboxaldehyde) may influence electronic distribution and steric interactions with biological targets. For example, carboxamide at position 2 could enhance hydrogen bonding with enzymes compared to the aldehyde group .

- Heterocyclic Moieties: Isoxazole (target) vs. phenothiazine (azetidine-carboxamide derivatives) affects lipophilicity. Isoxazole’s lower molecular weight and polarity may improve metabolic stability compared to bulkier phenothiazine .

- Synthetic Feasibility : Diazonium coupling (as in sulfamoylphenyl derivatives) offers high yields, suggesting that similar methods could optimize the synthesis of the target compound .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to the class of chromene derivatives, characterized by a fused benzopyran structure, and features an isoxazole moiety that enhances its biological profile.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of several functional groups, including a chromene backbone and a carboxamide group. These structural elements are crucial for its reactivity and biological properties. The compound's structure can be represented as follows:

This compound primarily acts as an inhibitor of heat shock proteins (HSPs) . HSPs play a vital role in cellular stress responses and are implicated in various diseases, including cancer. By inhibiting these proteins, the compound may promote apoptosis in cancer cells and inhibit tumor growth, making it a candidate for therapeutic applications in cancer treatment.

Biological Activities

-

Anti-Cancer Activity :

- The compound has shown promise in inhibiting heat shock proteins, which are often overexpressed in cancer cells. This inhibition could lead to increased apoptosis and reduced tumor proliferation.

- In vitro studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment.

-

Anti-inflammatory Properties :

- The chromene scaffold is associated with anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

-

Antioxidant Activity :

- The compound's structure suggests potential antioxidant properties, which could help mitigate oxidative stress-related damage in cells.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique properties due to its specific substitution pattern. This may influence its binding affinity to heat shock proteins compared to other derivatives:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide | Structure | Methyl substitution on isoxazole |

| N-(3-(2-carboxyphenyl))-4-oxo-4H-chromene-2-carboxamide | Structure | Contains a phenyl group; potential for enhanced solubility |

| 5-[3-(isoxazol-5-yl)]chromenone derivatives | Structure | Isoxazole at different positions; varied biological activities |

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

- Inhibition Studies :

- Cytotoxicity Evaluations :

- Molecular Docking Studies :

Q & A

Q. What are the standard synthetic routes for N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide?

The compound is synthesized via multi-step organic reactions. Key steps include:

- Coupling reactions : Diazonium salts of aromatic amines are coupled with intermediates like cyanoacetanilides under controlled temperatures (0–5°C) in pyridine, followed by recrystallization from solvents like DMF to isolate products .

- Cyclization : Refluxing intermediates (e.g., 3-carboxaldehyde derivatives) in acetic acid with sodium acetate to form chromene cores .

- Amide bond formation : Reacting isoxazole-containing alkylamines with activated chromene-carboxylic acid derivatives using coupling agents like DCC/DMAP .

Q. How is the compound characterized post-synthesis?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm proton environments and carbon frameworks (e.g., distinguishing chromene carbonyls at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., [M+H] peaks) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths, angles, and hydrogen-bonding networks .

Q. What purification techniques ensure high yields and purity?

- Recrystallization : Use polar aprotic solvents (e.g., DMF or dioxane) to isolate crystalline products with >95% purity .

- Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

Q. What are the key structural features confirmed by X-ray crystallography?

- Chromene core : Planar 4-oxo-4H-chromene system with bond lengths consistent with conjugated carbonyl groups .

- Isoxazole-propyl linkage : Confirmed dihedral angles between the isoxazole and chromene rings, influencing electronic delocalization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Cross-validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing tautomeric forms via H NMR peak splitting) .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or vibrational frequencies to validate experimental data .

Q. What strategies optimize reaction yields during synthesis?

- Catalyst screening : Use Yb(OTf) or other Lewis acids to accelerate cycloadditions, reducing side reactions .

- pH control : Maintain mildly acidic conditions (pH 5–6) during amide coupling to minimize hydrolysis .

Q. How does the isoxazole ring influence the compound’s reactivity?

- Electron-withdrawing effects : The isoxazole’s N-O group stabilizes adjacent carbocations, facilitating nucleophilic substitutions on the propyl chain .

- Ring strain : Isoxazole’s 5-membered ring enhances reactivity in [3+2] cycloadditions for derivatization .

Q. What methodologies address discrepancies in mass spectrometry data?

- Isotopic dilution : Spike samples with C-labeled analogs to distinguish background noise .

- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 198 or 172 in similar compounds) confirm structural motifs .

Q. How are reaction intermediates monitored in multi-step syntheses?

Q. What computational tools predict the compound’s stability under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.